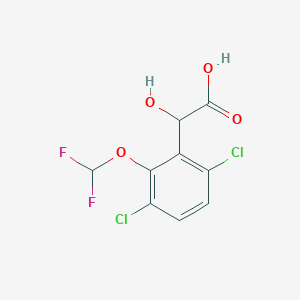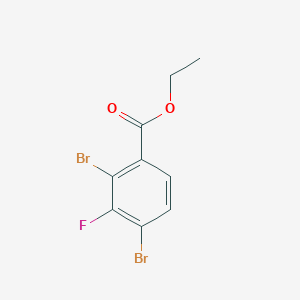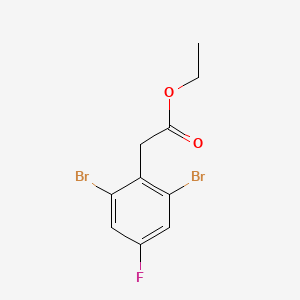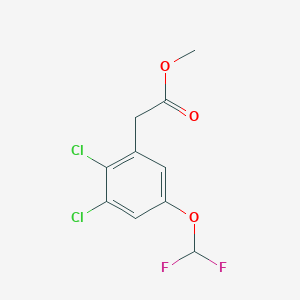
3,6-Dichloro-2-(difluoromethoxy)mandelic acid
Descripción general
Descripción
3,6-Dichloro-2-(difluoromethoxy)mandelic acid, also known as DFMMA, is an organic compound with a unique structure. It is a derivative of mandelic acid, an aromatic carboxylic acid, and is composed of a benzene ring with two chlorine substituents and two fluoro-methoxy groups. DFMMA has been studied for its potential applications in scientific research, such as its use as a biochemical reagent and its ability to modulate biological processes. In
Aplicaciones Científicas De Investigación
3,6-Dichloro-2-(difluoromethoxy)mandelic acid has been used as a biochemical reagent in various scientific research applications. It has been used to study the effects of DNA damage and repair, to study the regulation of gene expression, and to study the effects of oxidative stress. It has also been used to study the effects of drug metabolism and to study the effects of protein-protein interactions.
Mecanismo De Acción
The mechanism of action of 3,6-Dichloro-2-(difluoromethoxy)mandelic acid is not yet fully understood. However, it is believed that this compound interacts with DNA, proteins, and other biomolecules, leading to the modulation of their activities. It is also thought that this compound can act as an inhibitor of certain enzymes, and that it can bind to certain receptors, leading to changes in the activity of those receptors.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can modulate the expression of certain genes and proteins, as well as the activity of certain enzymes. It has also been shown to have antioxidant and anti-inflammatory effects. In vivo studies have demonstrated that this compound can modulate the expression of certain genes and proteins, as well as the activity of certain enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,6-Dichloro-2-(difluoromethoxy)mandelic acid has several advantages for lab experiments. It is relatively easy to synthesize, and it is stable and non-toxic. Additionally, it is relatively inexpensive, and it can be used in a wide variety of experiments. However, there are some limitations to using this compound in lab experiments. It is not water soluble, and it can be difficult to dissolve in aqueous solutions. Additionally, it is not very soluble in organic solvents, and it can be difficult to dissolve in organic solvents.
Direcciones Futuras
The potential applications of 3,6-Dichloro-2-(difluoromethoxy)mandelic acid are vast, and there are many potential future directions for research. One potential direction is to study the effects of this compound on other biomolecules, such as proteins and lipids. Additionally, it would be interesting to study the effects of this compound on various diseases, such as cancer and neurological diseases. Another potential direction is to investigate the effects of this compound on drug metabolism, as well as the effects of this compound on drug delivery. Finally, it would be interesting to investigate the potential applications of this compound in the development of new drugs and therapies.
Propiedades
IUPAC Name |
2-[3,6-dichloro-2-(difluoromethoxy)phenyl]-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F2O4/c10-3-1-2-4(11)7(17-9(12)13)5(3)6(14)8(15)16/h1-2,6,9,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIXFIWCVXMHIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C(C(=O)O)O)OC(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















